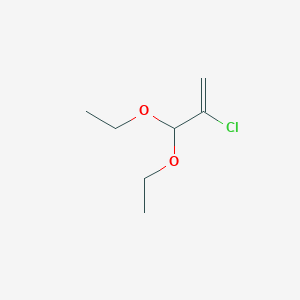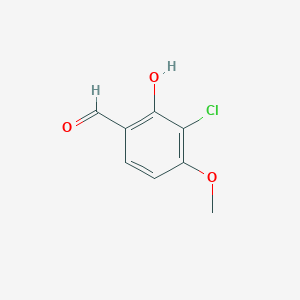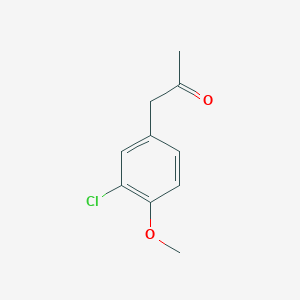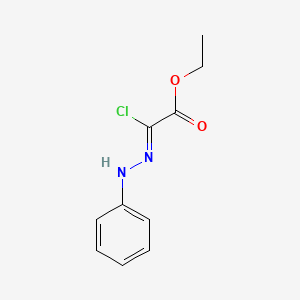
1-Allyl-3-(2-chloro-acetyl)-urea
Descripción general
Descripción
1-Allyl-3-(2-chloro-acetyl)-urea (ACAU) is an organic compound with a wide range of applications in the scientific research field. It is a member of the urea family, which is a class of compounds with a wide range of uses in organic synthesis. ACAU is a versatile molecule that can be used in a variety of applications, including as a catalyst for organic reactions, as a reagent for the synthesis of other compounds, as a fluorescent probe for imaging, and as a drug delivery system.
Aplicaciones Científicas De Investigación
Gold(I)-Catalyzed Intramolecular Hydroamination
Research demonstrates that N-allylic,N'-aryl ureas undergo a gold(I)-catalyzed intramolecular hydroamination process, leading to the formation of imidazolidin-2-ones. This reaction is characterized by excellent yields and high diastereoselectivity, particularly when N-allylic ureas have specific allylic substituents. This method provides an efficient pathway to synthesize trans-3,4-disubstituted imidazolidin-2-ones, highlighting the versatility of N-allylic,N'-aryl ureas in organic synthesis (Li, Song, & Widenhoefer, 2011).
Synthesis and Antibacterial Evaluation
Another study outlines the synthesis of 1-(2-cyano-3-aryl-allyl)-3-aryl-urea(thiourea) derivatives from Baylis-Hillman acetates and their subsequent cyclization to form 4-imino-3-aryl-3,4-dihydro-1H-pyrimidin-2-ones. These compounds have been tested for antibacterial activity, with some demonstrating comparable or superior effectiveness to standard antibacterial agents. This research indicates the potential of urea derivatives in the development of new antibacterial compounds (Nag et al., 2006).
Pd(II)-Catalyzed Allylic C-H Amination
The synthesis of 1,2- and 1,3-cyclic ureas via intramolecular allylic C-H amination using Pd(TFA)2/bis-sulfoxide as a catalyst is another significant application. This method allows for the efficient production of cyclic ureas from terminal olefins, showcasing the utility of allylic ureas in synthesizing complex cyclic structures with excellent yields and diastereoselectivities (Nishikawa et al., 2015).
Propiedades
IUPAC Name |
2-chloro-N-(prop-2-enylcarbamoyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2O2/c1-2-3-8-6(11)9-5(10)4-7/h2H,1,3-4H2,(H2,8,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSLCBCXTRMVMJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)NC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70368285 | |
| Record name | 2-Chloro-N-[(prop-2-en-1-yl)carbamoyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70368285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5544-34-3 | |
| Record name | 2-Chloro-N-[(prop-2-en-1-yl)carbamoyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70368285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3024618.png)




![N-[(E)-(2-Chloro-5-nitrophenyl)methylidene]-methanamine](/img/structure/B3024626.png)


